molecular formula C18H16ClN3O2S2 B2970921 N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-33-4

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2970921
CAS RN: 1021133-33-4
M. Wt: 405.92
InChI Key: WPPYSXHZFOBUPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have designed and synthesized novel analogues by combining imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives with piperazine and various 1,2,3 triazoles. These derivatives were characterized using techniques such as 1H NMR , 13C NMR , HPLC , and MS spectral analysis .

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds related to N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide demonstrates a broad interest in synthesizing and evaluating the biological activities of thiazole and thiophene derivatives. For example, a study by M. W. Nötzel et al. (2001) explores the synthesis of thiazoline-4-carboxylates and cysteine derivatives, highlighting the potential of thiazole derivatives in medicinal chemistry through their ability to undergo transformations leading to biologically active compounds (Nötzel et al., 2001). Similarly, G. Ahmed (2007) focused on synthesizing thiophene-2-carboxamide derivatives with potential antibiotic and antibacterial applications, further emphasizing the compound's relevance in developing new therapeutic agents (Ahmed, 2007).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of thiophene and thiazolyl derivatives are of significant interest. S. Rani Talupur et al. (2021) synthesized thiophene-2-carboxamides with potential for antimicrobial application, demonstrating the compound's versatility in addressing resistant bacterial strains (Talupur et al., 2021). Additionally, A. Atta and E. Abdel-Latif (2021) investigated thiophene derivatives for their anticancer activity, highlighting the potential of these compounds in cancer therapy (Atta & Abdel-Latif, 2021).

Chemical Transformations and Synthetic Applications

The versatility of thiazole and thiophene derivatives in chemical synthesis is evident in studies focusing on novel synthetic routes and transformations. N. Pokhodylo et al. (2010) explored transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for synthesizing new compounds, demonstrating the potential for creating diverse molecular structures (Pokhodylo et al., 2010). This research underscores the compound's utility in developing novel therapeutic agents and materials.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole, a component of this compound, suggest that its action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

properties

IUPAC Name

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S2/c19-14-5-2-1-4-12(14)10-20-16(23)8-7-13-11-26-18(21-13)22-17(24)15-6-3-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPYSXHZFOBUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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